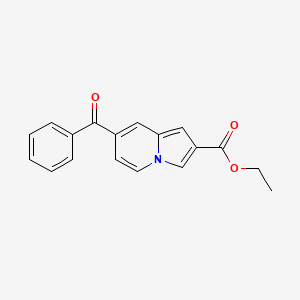
Ethyl 7-benzoylindolizine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-benzoylindolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine family. Indolizines are known for their interesting biological and optical properties, making them significant in various fields of research and industry
Preparation Methods
The synthesis of ethyl 7-benzoylindolizine-2-carboxylate typically involves the reaction of 4-aminopyridine with different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of potassium carbonate base and anhydrous DMF solvent . This method ensures the formation of the indolizine ring system with the desired substituents.
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Ethyl 7-benzoylindolizine-2-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction can be used to modify the electronic properties of the compound, making it suitable for different applications.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Ethyl 7-benzoylindolizine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-benzoylindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . For instance, it may inhibit bacterial growth by targeting essential enzymes or induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Ethyl 7-benzoylindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
Ethyl 7-amino-3-benzoylindolizine-1-carboxylate: Known for its antibacterial and antioxidant properties.
Ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate: Exhibits good antioxidant potential.
Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate: Shows potent antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
62455-98-5 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
ethyl 7-benzoylindolizine-2-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-16-10-14(8-9-19(16)12-15)17(20)13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
InChI Key |
DLVDAICHEMPKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















